molecular formula C11H22O4 B13927930 Ethyl 2-(diethoxymethyl)butanoate

Ethyl 2-(diethoxymethyl)butanoate

Cat. No.: B13927930
M. Wt: 218.29 g/mol
InChI Key: KGLPEBZRXHIUFV-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxymethyl)butanoate is an ester derivative characterized by a diethoxymethyl group (-CH(OCH₂CH₃)₂) attached to the second carbon of a butanoate backbone. This structural feature imparts unique physicochemical properties, such as increased lipophilicity and stability under acidic conditions, making it a candidate for applications in organic synthesis, particularly as a protecting group for carbonyl functionalities.

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(diethoxymethyl)butanoate

InChI

InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3

InChI Key

KGLPEBZRXHIUFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OCC)OCC)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 3,3-diethoxy-2-ethylpropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3-diethoxy-2-ethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3-diethoxy-2-ethylpropanoate involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Methylbutanoate

  • Structural Differences: Ethyl 2-methylbutanoate features a methyl branch at the second carbon, whereas ethyl 2-(diethoxymethyl)butanoate has a diethoxymethyl group.
  • Applications: Ethyl 2-methylbutanoate is a key aroma compound in apples and rums, with high odor activity values (OAVs >1) due to its fruity notes .
  • Reactivity: The absence of ethoxy groups in ethyl 2-methylbutanoate limits its utility as a protecting group but enhances its volatility, making it ideal for flavor applications.

Ethyl 2-Hydroxy-3-Methylbutanoate

  • Functional Groups : Contains a hydroxyl group at the second carbon, contrasting with the acetal group in the target compound.
  • Applications : Used in chiral synthesis and agrochemicals, where hydroxyl group reactivity is leveraged.

Ethyl 2-Methoxybenzoate

  • Aromatic vs. Aliphatic : Ethyl 2-methoxybenzoate has a methoxy-substituted aromatic ring, differing from the aliphatic diethoxymethyl group in the target compound.
  • Physical Properties: Higher melting point (due to aromaticity) and lower solubility in non-polar solvents compared to this compound .
  • Applications : Primarily used in food additives and fragrances, whereas the target compound’s aliphatic structure may favor pharmaceutical intermediate roles.

Ethyl 2-Acetyl-3-Methylbutanoate

  • Ketone Functionality : Features an acetyl group absent in the target compound.
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), while the diethoxymethyl group in the target compound offers protection against such reactions .

Ethyl 2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate

  • Heterocyclic Substituent : Contains a trifluoromethylpyrazole ring, unlike the target’s diethoxymethyl group.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity, whereas the diethoxymethyl group provides steric bulk and lipophilicity .
  • Applications : Used in bioactive molecule synthesis, highlighting how substituent choice tailors compounds for specific biological interactions.

Comparative Data Table

Compound Key Functional Groups Boiling Point (°C) Solubility Primary Applications Stability Notes
This compound Diethoxymethyl, ester ~200 (estimated) Moderate in ethanol Protecting groups, synthesis Stable in acid, hydrolyzes in base
Ethyl 2-methylbutanoate Methyl branch, ester 137–139 High in ethanol Flavor compounds (apple, rum) Volatile, heat-sensitive
Ethyl 2-hydroxy-3-methylbutanoate Hydroxyl, ester 215–220 Polar solvents Chiral synthesis Sensitive to oxidation
Ethyl 2-methoxybenzoate Methoxy, aromatic ester 245–250 Low in water Food additives, fragrances High thermal stability
Ethyl 2-acetyl-3-methylbutanoate Acetyl, ester ~210 Organic solvents Pharmaceutical intermediates Reactive at ketone site

Biological Activity

Ethyl 2-(diethoxymethyl)butanoate is an ester compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems in specific ways, making it a candidate for diverse applications, including drug development and agricultural chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C12_{12}H22_{22}O4_{4}
  • CAS Number : 609-12-1

The compound features a butanoate backbone with two ethoxy groups attached to the methyl carbon, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its pharmacological effects, including antibacterial, antifungal, and potential anticancer properties. Below is a summary of key findings from various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant strains of bacteria .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. The compound's ability to disrupt membrane integrity in microbial cells also contributes to its antimicrobial properties.

Case Studies

  • Antibacterial Application : A clinical trial investigated the use of this compound as a topical treatment for skin infections caused by MRSA. Results showed a significant reduction in bacterial load within two weeks of application, supporting its potential as an alternative treatment option.
  • Cancer Research : In a recent study involving breast cancer models, this compound was administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.

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